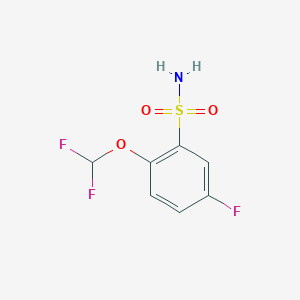
2-(Difluoromethoxy)-5-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-5-fluorobenzenesulfonamide is a chemical compound that belongs to the class of organofluorine compounds. These compounds are known for their unique properties, which include significant modifications in biological behavior and physicochemical properties compared to their hydrogen-containing analogues . The presence of fluorine atoms in the compound enhances its stability, lipophilicity, and metabolic resistance, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
The synthesis of 2-(Difluoromethoxy)-5-fluorobenzenesulfonamide involves several steps. One common method includes the reaction of 2,5-difluorobenzenesulfonyl chloride with difluoromethanol in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(Difluoromethoxy)-5-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Cross-Coupling Reactions: It can be involved in cross-coupling reactions facilitated by transition metals, leading to the formation of complex organic molecules
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Difluoromethoxy)-5-fluorobenzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-5-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to significant biological effects. The compound can inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(Difluoromethoxy)-5-fluorobenzenesulfonamide can be compared with other similar compounds, such as:
Trifluoromethoxybenzenesulfonamide: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can lead to differences in reactivity and biological activity.
Difluoromethoxybenzenesulfonamide: Similar to the target compound but lacks the additional fluorine atom on the benzene ring, affecting its physicochemical properties.
Fluorobenzenesulfonamide: Lacks the difluoromethoxy group, resulting in different stability and reactivity profiles
The uniqueness of this compound lies in its specific combination of fluorine atoms, which confer distinct properties that are advantageous in various applications.
Properties
Molecular Formula |
C7H6F3NO3S |
|---|---|
Molecular Weight |
241.19 g/mol |
IUPAC Name |
2-(difluoromethoxy)-5-fluorobenzenesulfonamide |
InChI |
InChI=1S/C7H6F3NO3S/c8-4-1-2-5(14-7(9)10)6(3-4)15(11,12)13/h1-3,7H,(H2,11,12,13) |
InChI Key |
LEFKYUFQPQMZDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)N)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



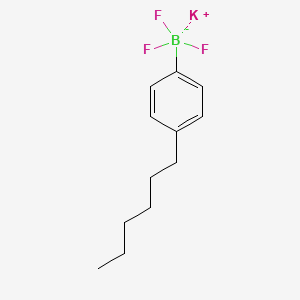
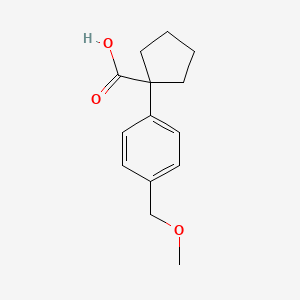
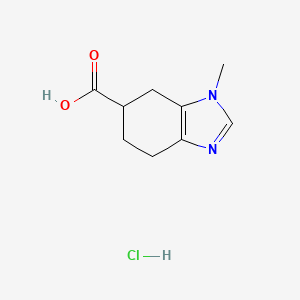
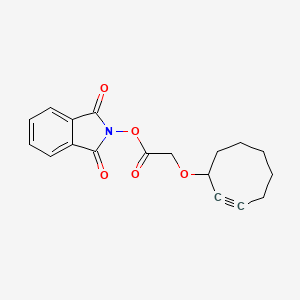
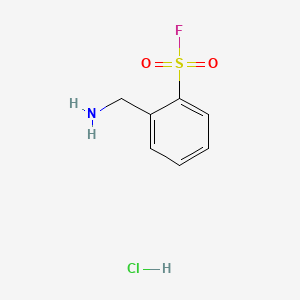
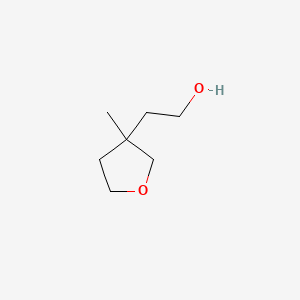

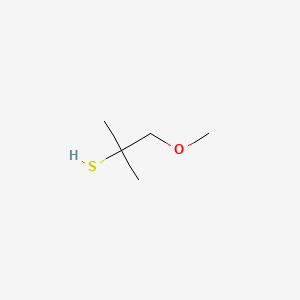
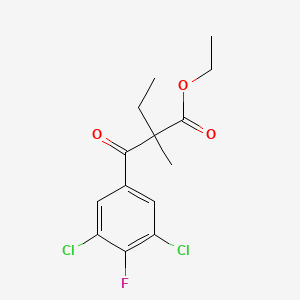
![[6-(Pentyloxy)pyridin-3-yl]boronic acid](/img/structure/B15299439.png)
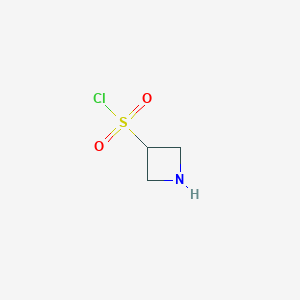
![3-[2-(Tert-butoxycarbonylamino)ethyl]cyclobutanecarboxylic acid](/img/structure/B15299455.png)

